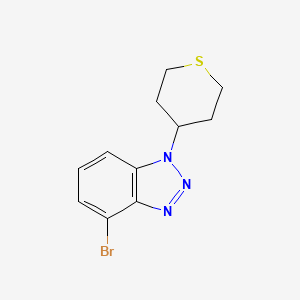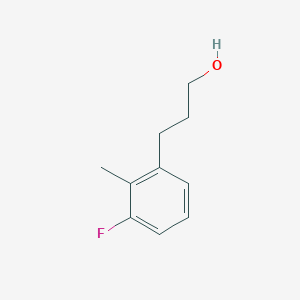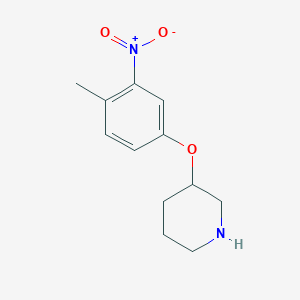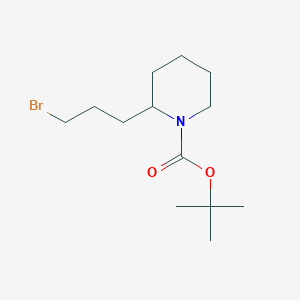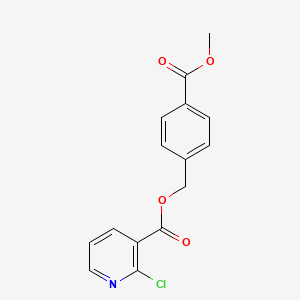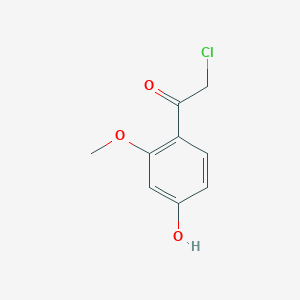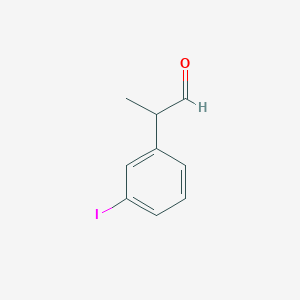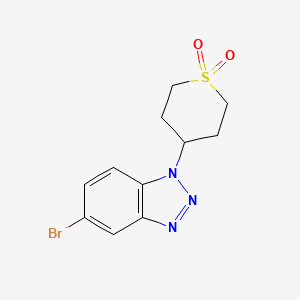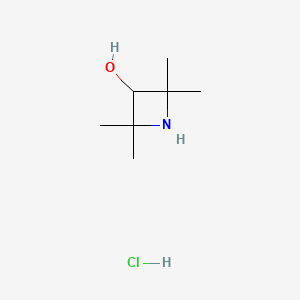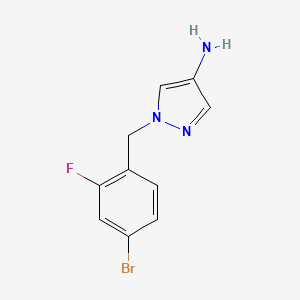
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination and fluorination of benzyl derivatives, followed by the formation of the pyrazole ring.
Bromination and Fluorination: The initial step involves the bromination of 4-fluorobenzyl alcohol using hydrogen bromide at elevated temperatures.
Formation of Pyrazole Ring: The brominated and fluorinated benzyl derivative is then reacted with hydrazine derivatives under controlled conditions to form the pyrazole ring. This step typically requires the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl group make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohol derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various aryl halides in the presence of palladium catalysts, leading to the formation of biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions typically yield substituted benzyl derivatives, while oxidation reactions produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The bromine and fluorine atoms on the benzyl group enhance its binding affinity and specificity towards these targets.
At the molecular level, the compound can inhibit enzyme activities by binding to the active site, preventing substrate access. It can also interact with receptors, altering their conformation and signaling pathways. These interactions are crucial for its biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
4-Bromo-2-fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound. It shares the bromine and fluorine substitution pattern but lacks the pyrazole ring.
4-Bromo-2-fluorobenzyl alcohol: Another related compound, which is used in the initial steps of the synthesis. It has similar reactivity but different functional groups.
1-(4-Bromo-2-fluorobenzyl)piperazine: This compound has a piperazine ring instead of a pyrazole ring.
The unique combination of bromine, fluorine, and pyrazole ring in this compound sets it apart from these similar compounds, providing distinct reactivity and applications.
Eigenschaften
Molekularformel |
C10H9BrFN3 |
|---|---|
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
InChI-Schlüssel |
YWXJJIYHVSJVMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


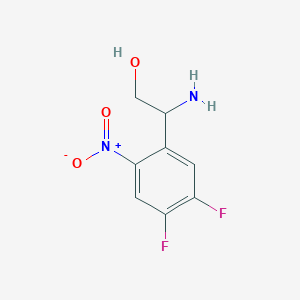
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
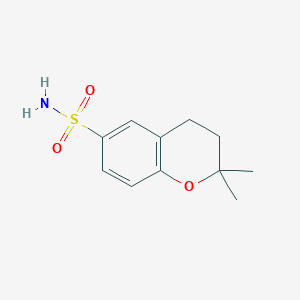
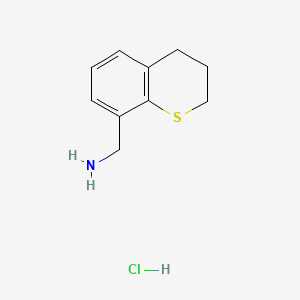
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
